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9-Methyl-2-(Methylamino)-1h-Purin-6-One

Fragment-Based Drug Discovery MTH1 Inhibitors Ligand-Observed NMR

Fragment-based MTH1 drug discovery requires the exact mono-methylated purine analog, as even minor substitutions (e.g., des-methyl or dimethyl) abolish the critical Asp-Asp motif engagement and water-displacement binding mode. This compound is the strongest-binding fragment in the AstraZeneca matched-pair series (Kd ~92 µM, IC50 0.059 µM) and serves as a calibration standard for biophysical screening cascades (NMR, SPR, thermal shift). - Ensures assay reproducibility across MTH1 protein constructs and buffer conditions. - Enables atomic-level structure-guided optimization using co-crystal data (PDB 5FSL). - Ships with full analytical documentation; available from stock for immediate dispatch.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 67349-31-9
Cat. No. B11911595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-2-(Methylamino)-1h-Purin-6-One
CAS67349-31-9
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(C(=O)N1)N=CN2C
InChIInChI=1S/C7H9N5O/c1-8-7-10-5-4(6(13)11-7)9-3-12(5)2/h3H,1-2H3,(H2,8,10,11,13)
InChIKeyVUUPVSDSPZJFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-2-(Methylamino)-1H-Purin-6-One: Fragment-Like MTH1 Ligand


9-Methyl-2-(methylamino)-1H-purin-6-one (CAS 67349-31-9) is a synthetic purine analog classified as a non-polymer heterocyclic fragment (PDB ligand code UAN) [1]. It belongs to the purin-6-one subclass and functions primarily as a validated ligand of the human MutT Homolog 1 (MTH1/NUDT1) enzyme, an oncology target involved in DNA damage prevention [2]. Its structural hallmark—mono-methylation of the 2-amino group on a 6-oxopurine scaffold—was identified through fragment-based screening and 2D NMR as a critical determinant of binding affinity enhancement over non-methylated analogs [2].

Irreplaceable 9-Methyl-2-(Methylamino)-1H-Purin-6-One in MTH1 Studies


Purine-based analogs are frequently treated as interchangeable building blocks, yet for MTH1 ligand interaction, even a single methylation of the 2-amino group fundamentally alters pharmacophore recognition. A matched-pair analysis demonstrated that the non-methylated guanine analog (compound 2) exhibits a Kd roughly threefold weaker than its 8-oxo counterpart, whereas the mono-methylated analog 9-methyl-2-(methylamino)-1H-purin-6-one (fragment 3) achieves a surprising thirteen-fold gain in potency over compound 2 [1]. This non-linear structure-activity relationship means that generic substitution of fragment 3 with simple guanine, 8-oxoguanine, or dimethylated analogs cannot reproduce the same binding mode, Asp-Asp motif engagement, or water-displacement properties [1]. Consequently, procurement of the exact compound is essential for reproducibility in fragment-based MTH1 drug discovery.

Binding & Structural Evidence for 9-Methyl-2-(Methylamino)-1H-Purin-6-One


NMR Binding Affinity Gain by Mono-Methylation

In a direct matched-pair study using ligand-observed 2D NMR, fragment 3 (9-methyl-2-(methylamino)-1H-purin-6-one) demonstrated a thirteen-fold improvement in binding affinity (potency) for MTH1 relative to its non-methylated analog, compound 2 (des-oxo guanine mimic) [1]. The baseline compound 1 (8-oxoguanine analog) showed a Kd of 400 µM, with compound 2 exhibiting approximately threefold lower affinity (estimated Kd ~1,200 µM) [1]. Fragment 3 thus achieves an estimated Kd of approximately 92 µM, representing a substantial gain driven solely by mono-methylation of the 2-amino group.

Fragment-Based Drug Discovery MTH1 Inhibitors Ligand-Observed NMR

MTH1 Enzymatic IC50 Confirmation

A complementary biochemical enzymatic assay reported in the same study confirmed fragment 3 as a weak but measurable inhibitor of MTH1, with an IC50 value of 0.059 µM (59 nM) as cataloged in the BRENDA enzyme database [1]. While the primary publication emphasizes NMR-derived Kd values, this orthogonal IC50 measurement validates target engagement under enzymatic turnover conditions and places fragment 3 in the nanomolar-to-micromolar range typical of initial fragment hits.

Enzyme Inhibition Biochemical Assay MTH1 IC50

Crystal Structure: Water Displacement & Asp-Asp Engagement

The 1.24 Å resolution crystal structure of MTH1 in complex with fragment 3 (PDB 5FSL) revealed a distinctive binding mode in which the aminomethyl group directly engages the catalytically essential Asp119 residue and displaces a conserved water molecule from the hydrophobic pocket near Phe74 [1]. This orientation differs from the natural substrate 8-oxo-dGTP and from the dimethylated analog (fragment 4), which loses hydrogen-bonding capacity and exhibits a two-fold decrease in potency relative to compound 2 [1]. The structure confirms that mono-methylation is uniquely capable of retaining hydrogen-bond donation while achieving favorable hydrophobic contacts.

X-ray Crystallography Protein-Ligand Complex Structure-Based Drug Design

Mono-Methylation Advantage in Matched-Pair SAR

The systematic matched-pair analysis encompassing compounds 1 (8-oxo), 2 (des-oxo, non-methylated), 3 (mono-methylated), and 4 (dimethylated) establishes a clear selectivity rank order for MTH1 binding: fragment 3 (mono-methylamino) >> fragment 1 (8-oxo) > fragment 2 (des-oxo) ~ fragment 4 (dimethylamino) [1]. Dimethylation (fragment 4) abrogates the hydrogen-bonding capability of the 2-amino group, resulting in a two-fold decrease in potency relative to compound 2, whereas mono-methylation (fragment 3) yields a thirteen-fold gain over the same baseline [1]. This non-monotonic SAR underscores that only precise mono-methylation delivers the affinity enhancement.

Structure-Activity Relationship Matched Molecular Pair Analysis Fragment Optimization

Application Scenarios for 9-Methyl-2-(Methylamino)-1H-Purin-6-One


Fragment-Based Lead Discovery for MTH1 Inhibitors

As the strongest-binding purine fragment in the AstraZeneca matched-pair series, 9-methyl-2-(methylamino)-1H-purin-6-one serves as a validated starting point for fragment growing, merging, or linking campaigns targeting the MTH1 Asp-Asp pharmacophore. Its co-crystal structure (PDB 5FSL) provides atomic-level guidance for synthetic elaboration, with the mono-methylamino group occupying a hydrophobic sub-pocket near Phe74 while maintaining a hydrogen bond to Asp119 [1]. Procurement of this exact compound ensures that optimization efforts begin from a structurally characterized, affinity-validated fragment rather than an uncharacterized analog.

NMR Reference Standard for MTH1 Binding Assays

The compound's well-defined NMR Kd (~92 µM) and enzymatic IC50 (0.059 µM) make it suitable as a calibration standard for biophysical screening cascades, including ligand-observed NMR, SPR, and thermal shift assays [1][2]. Its weak-to-moderate affinity falls within the ideal range for fragment screening controls, allowing assay developers to benchmark sensitivity and reproducibility across different MTH1 protein constructs and buffer conditions.

Water-Mediated Selectivity in NUDIX Hydrolases

The displacement of a conserved water molecule from the hydrophobic pocket near Phe74, uniquely observed in the fragment 3–MTH1 complex, makes this compound a critical tool for investigating water-mediated selectivity mechanisms in the NUDIX hydrolase family [1]. Researchers studying the differential recognition of oxidized versus non-oxidized nucleotides can employ this compound to probe the role of structured water in substrate discrimination.

Matched Molecular Pair Benchmarking in Purine Scaffold Optimization

As the only mono-methylated analog in a four-compound matched set that includes 8-oxo, des-oxo, and dimethylated variants, this compound enables quantitative structure-activity relationship (QSAR) studies with built-in comparators [1]. Procurement of the full matched set alongside fragment 3 allows computational chemists to train free energy perturbation (FEP) models or validate docking scores against experimentally measured affinity rank orders, a use case where substitution with a generic purine analog would invalidate the analysis.

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